molecular formula Al5Ti B14292700 CID 78060890

CID 78060890

Cat. No.: B14292700
M. Wt: 182.775 g/mol
InChI Key: PIIGCVYYTCHDPL-UHFFFAOYSA-N
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Description

CID 78060890 (PubChem Compound Identifier 78060890) is referenced in the context of a registered trademark in China under Class 03 (daily chemical products) . According to , this identifier corresponds to a trademark named "五俞" (Wu Yu), registered by Zhai Tingkai on October 7, 2023.

Properties

Molecular Formula

Al5Ti

Molecular Weight

182.775 g/mol

InChI

InChI=1S/5Al.Ti

InChI Key

PIIGCVYYTCHDPL-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78060890 would likely involve large-scale chemical synthesis processes. These methods would be optimized for efficiency, yield, and cost-effectiveness. The exact industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

CID 78060890 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

CID 78060890 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and properties.

    Biology: In biological research, this compound is used to investigate its effects on biological systems and its potential as a biochemical tool.

    Medicine: The compound is explored for its potential therapeutic applications and its interactions with biological targets.

    Industry: this compound is used in industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060890 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to other PubChem CIDs discussed in the materials, highlighting the importance of accurate identifier usage:

Structural and Functional Analogues in Pharmacology

  • Betulinic Acid (CID 64971): A triterpenoid with anticancer and antiviral properties, structurally derived from betulin (CID 72326). It is noted for its inhibitory effects on steroid sulfotransferases .
  • DHEAS (CID 12594) : A steroid sulfate acting as a substrate for transporters like OATP1B1, used in studies of hepatic uptake mechanisms .
  • Irbesartan (CID 3749) : An angiotensin II receptor antagonist used as an inhibitor in transporter studies .

Natural Product Derivatives

  • Oscillatoxin D (CID 101283546) : A marine-derived toxin with a complex polyketide structure, studied for its bioactive properties .
  • 3-O-Caffeoyl Betulin (CID 10153267) : A betulin derivative modified with a caffeoyl group, enhancing its solubility and bioactivity .

Critical Analysis of Discrepancies

The absence of chemical data for CID 78060890 contrasts sharply with the detailed structural, functional, and pharmacological profiles of other CIDs in the evidence. For example:

  • trademark databases) .

Recommendations for Further Research

Clarify Identifier Scope : Confirm whether this compound refers to a chemical compound or a trademark, as conflicting usage may lead to misinterpretation.

Expand Data Sources : Consult specialized chemical databases (e.g., PubChem, ChEMBL) or regulatory filings to resolve ambiguities.

Structural Elucidation : If this compound is a chemical compound, perform spectral analysis (e.g., GC-MS, NMR) to characterize its properties, as demonstrated for oscillatoxin derivatives and betulin analogs .

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